Methylcyclopentadiene dimer

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

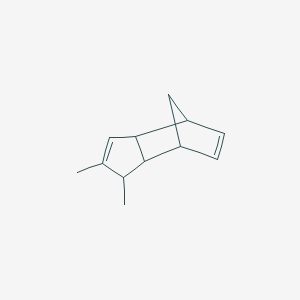

Structure

3D Structure

特性

IUPAC Name |

4,5-dimethyltricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h3-5,8-12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOAPVPPPVLIQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CC(C2C=C1C)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274242 | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26472-00-4, 1217741-36-0 | |

| Record name | Methylcyclopentadiene dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026472004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 3a,4,7,7a-tetrahydro-1,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylcyclopentadiene dimer (MCPD dimer), a colorless to light yellow liquid, is a significant industrial chemical intermediate. Its unique strained-ring structure makes it a valuable precursor in the synthesis of high-performance fuels, specialty polymers, and complex organic molecules relevant to drug development.[1] This guide provides a comprehensive overview of the synthesis and characterization of this compound, including detailed experimental protocols, data presentation in tabular format, and a visual representation of the synthesis workflow.

Synthesis of this compound

The primary industrial synthesis of this compound involves a multi-step process commencing with the thermal cracking of dicyclopentadiene (DCPD), followed by methylation of the resulting cyclopentadiene monomer, and subsequent dimerization of the methylcyclopentadiene isomers.[2][3][4] An alternative green synthesis route starting from 5-methyl furfural has also been reported.[1]

General Synthesis Workflow

The conventional synthesis pathway can be visualized as a three-stage process:

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Dicyclopentadiene

This protocol is a generalized procedure based on common industrial practices.[3][4][5]

Step 1: Thermal Cracking of Dicyclopentadiene

-

Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a fractionating column, a condenser, and a receiving flask cooled in an ice bath.

-

Procedure:

-

Charge the round-bottom flask with commercial-grade dicyclopentadiene.

-

Heat the flask to approximately 160-170 °C to induce retro-Diels-Alder reaction (cracking) into cyclopentadiene monomer.[3]

-

The lower-boiling cyclopentadiene monomer (b.p. 41 °C) will distill over. Collect the monomer in the cooled receiving flask.

-

Maintain the temperature of the distillation head below 45 °C to minimize contamination with uncracked dicyclopentadiene.

-

Step 2: Methylation of Cyclopentadiene

-

Apparatus Setup: Use a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. Maintain an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Prepare a solution of a strong base (e.g., sodium amide in liquid ammonia or an alkali metal hydroxide in a suitable solvent) in the reaction flask.[4]

-

Cool the flask in an ice-salt bath.

-

Slowly add the freshly prepared cyclopentadiene monomer to the basic solution with vigorous stirring to form the cyclopentadienyl anion.

-

Once the anion formation is complete, add a methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise via the dropping funnel.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete methylation.

-

The product will be a mixture of methylcyclopentadiene isomers.

-

Step 3: Dimerization of Methylcyclopentadiene

-

Procedure:

-

The crude methylcyclopentadiene isomer mixture from the previous step is allowed to stand at room temperature or gently heated (50-100 °C) to promote dimerization via a Diels-Alder reaction.[5] The dimerization occurs spontaneously over time.

-

The reaction progress can be monitored by gas chromatography (GC).

-

The resulting this compound is then purified by fractional distillation.

-

Characterization of this compound

A combination of physical property measurements and spectroscopic analysis is used to characterize this compound. Due to the existence of multiple isomers, spectroscopic data can be complex.[6][7]

Physical Properties

The physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ | [8][9] |

| Molecular Weight | 160.26 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [8][10] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [9][11][12] |

| Melting Point | -51 °C (-59.8 °F) | [9][11][12] |

| Density | 0.941 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.498 | [9] |

| Vapor Pressure | ~7.5 mmHg at 47.8 °C | [9] |

| Flash Point | 80 °F (26.7 °C) | [8][12] |

Spectroscopic Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Purpose: To separate and identify the various isomers of this compound and any impurities.

-

Methodology:

-

Sample Preparation: Dilute a small amount of the this compound in a volatile solvent such as hexane or dichloromethane.

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., HP-PONA) coupled to a mass spectrometer.[6]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 250 °C) at a rate of 10 °C/min.

-

Carrier Gas: Helium or Hydrogen.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 300.

-

-

-

Expected Results: The chromatogram will show multiple peaks corresponding to different isomers of dimethyldicyclopentadiene.[6] The mass spectrum for each peak should show a molecular ion peak (M+) at m/z 160, corresponding to the molecular weight of C₁₂H₁₆.[13]

2.2.2. Infrared (IR) Spectroscopy

-

Purpose: To identify the functional groups present in the molecule.

-

Methodology:

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000-400 cm⁻¹).

-

-

Expected Absorptions:

-

~3050 cm⁻¹: C-H stretching of the double bond.

-

2800-3000 cm⁻¹: C-H stretching of the saturated carbon atoms.

-

~1650 cm⁻¹: C=C stretching of the double bond.

-

Other characteristic peaks in the fingerprint region (below 1500 cm⁻¹) corresponding to various C-H bending and C-C stretching vibrations.[14][15]

-

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the detailed structure and stereochemistry of the isomers. The ¹H and ¹³C NMR spectra are often complex due to the presence of multiple isomers.[7]

-

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) for detailed structural assignment.

-

-

Expected ¹H NMR Features:

-

Signals in the olefinic region (δ 5.0-6.5 ppm) corresponding to the vinyl protons.

-

Signals in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the allylic, bridgehead, and methyl protons.

-

The complexity of the spectrum arises from the different chemical environments of the protons in each isomer.[7]

-

-

Expected ¹³C NMR Features:

-

Signals in the olefinic region (δ 120-140 ppm).

-

Signals in the aliphatic region (δ 20-60 ppm), including the methyl carbons.

-

The number of signals will depend on the symmetry of each isomer present.

-

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[12] It may react vigorously with strong oxidizing agents and can form explosive peroxides upon exposure to air.[8][12] Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and professionals can effectively synthesize and identify this important chemical intermediate for its various applications. The complexity arising from isomeric mixtures necessitates the use of advanced analytical techniques for a thorough characterization.

References

- 1. Producing this compound and trimer based high-performance jet fuels using 5-methyl furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Methylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. US4547603A - Methylcyclopentadiene synthesis - Google Patents [patents.google.com]

- 4. CN1785942A - Synthesis method of methyl cycle pentadiene dimer - Google Patents [patents.google.com]

- 5. US2935538A - Process for preparation of this compound - Google Patents [patents.google.com]

- 6. vurup.sk [vurup.sk]

- 7. summit.sfu.ca [summit.sfu.ca]

- 8. This compound | C12H16 | CID 3033878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 93 26472-00-4 [sigmaaldrich.com]

- 10. This compound | Dimethyldicyclopentadiene | C12H16 - Ereztech [ereztech.com]

- 11. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 12. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(26472-00-4) IR Spectrum [chemicalbook.com]

- 15. methylcyclopentadiene [webbook.nist.gov]

CAS number and molecular structure of Methylcyclopentadiene dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methylcyclopentadiene dimer, a significant compound in various industrial and research applications. This document details its chemical identity, molecular structure, physical and chemical properties, and relevant experimental protocols.

Chemical Identification

This compound is primarily identified by its CAS number.

| Identifier | Value | Reference |

| Primary CAS Number | 26472-00-4 | [1][2][3][4][5] |

| Deprecated CAS Number | 26447-17-6 | [1] |

| Molecular Formula | C₁₂H₁₆ | [1][3][4] |

| Molecular Weight | 160.26 g/mol | [2][3][4][5] |

| IUPAC Name | 4,5-dimethyltricyclo[5.2.1.0²,⁶]deca-3,8-diene | [1] |

| Synonyms | Dimethyldicyclopentadiene, Bis(methylcyclopentadiene), 3a,4,7,7a-Tetrahydrodimethyl-4,7-methanoindene | [1][2][5] |

Molecular Structure and Isomerism

This compound is the product of the Diels-Alder dimerization of methylcyclopentadiene monomers. Methylcyclopentadiene exists as three isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene.[6] The dimerization of this mixture of isomers leads to a variety of structural and stereoisomers of the resulting dimer.[7]

The formation of the dimer from the monomer is a reversible thermal process. Heating the dimer cracks it back to the monomeric forms, which can be isolated by distillation.[6][8] This relationship is crucial for its application in synthesis, where the monomer is the desired reactive species.

Caption: Reversible dimerization of methylcyclopentadiene.

The dimerization reaction itself can result in various positional and geometric isomers, referred to as dimethyldicyclopentadienes.[7] The exact composition of the dimer mixture depends on the reaction conditions, such as temperature.[7]

Caption: Dimerization pathways for methylcyclopentadiene isomers.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid.[1][9][10] It is insoluble in water and slightly less dense, causing it to float.[1][11] A summary of its key physical properties is presented below.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | [1][9][10][12] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [1][2][3][11][12][13] |

| Melting Point | -51 °C (-59.8 °F) | [1][2][3][11][12][13] |

| Flash Point | 80 °F (26.7 °C) | [1][2][11] |

| Density | 0.941 g/mL at 25 °C | [1][2][3][11] |

| Vapor Pressure | ~7.5 mmHg at 47.8 °C | [3] |

| Vapor Density | 4.6 (vs air) | [3][9] |

| Refractive Index | n20/D 1.498 | [3] |

Chemical Reactivity:

-

May undergo autoxidation in air to form explosive peroxides.[1][11]

-

It is a flammable liquid, and its vapors can form explosive mixtures with air.[2][11][12]

Experimental Protocols

Method 1: Thermal Dimerization of Methylcyclopentadiene

This is the most common method for preparing the dimer. The process involves the dimerization of freshly distilled methylcyclopentadiene, which is typically obtained from petrochemical sources.[9]

-

Procedure: Methylcyclopentadiene monomer, obtained from the thermal cracking of a commercial dimer mixture, is allowed to stand at a controlled temperature (e.g., 25, 60, 80, 100, or 120°C) to facilitate the Diels-Alder reaction.[7] The reaction progress can be monitored by gas chromatography to determine the ratio of remaining monomer to formed dimer. The resulting mixture of dimer isomers can then be used as is or subjected to further purification if a specific isomer is desired.

Method 2: Synthesis from Cyclopentadiene

A patented method describes the synthesis of this compound starting from cyclopentadiene.[14]

-

Step 1: Cracking of Dicyclopentadiene: Heat dicyclopentadiene to crack it into cyclopentadiene monomer.[14]

-

Step 2: Methylation: React the cyclopentadiene monomer with a methylating agent (e.g., methyl sulfate or methyl chloride) in an alkaline aqueous solution (e.g., potassium carbonate or sodium bicarbonate solution) to obtain a mixture of methylcyclopentadiene isomers.[14] The reaction temperature is typically kept low (around 0-25 °C).[14]

-

Step 3: Dimerization: Allow the resulting methylcyclopentadiene mixture to undergo dimerization.[14]

-

Step 4: Distillation: Separate the this compound product by distillation.[14]

Gas Chromatography (GC): GC is a key technique for analyzing the complex mixture of isomers present in this compound.[7]

-

Protocol Outline: A capillary column, such as an HP-PONA, is used. The Kovats retention indices of the different isomers are determined at a specific temperature (e.g., 100°C).[7] By comparing these experimental retention indices with published data, the individual dimer and codimer structures can be identified.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for the structural elucidation of the various isomers formed in the Diels-Alder reaction.[7][15]

-

Protocol Outline: The crude mixture of Diels-Alder adducts is analyzed directly by ¹H and ¹³C NMR. Advanced NMR techniques may be necessary to interpret the complex spectra resulting from the mixture of isomers.[15] In some cases, derivatization of the adducts can aid in the separation and identification of individual diastereomers.[15]

Caption: Synthesis and analysis workflow for this compound.

References

- 1. This compound | C12H16 | CID 3033878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 甲基环戊二烯二聚体 93% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. This compound | Dimethyldicyclopentadiene | C12H16 - Ereztech [ereztech.com]

- 6. Methylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 7. vurup.sk [vurup.sk]

- 8. US4547603A - Methylcyclopentadiene synthesis - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. CAS 26472-00-4: this compound | CymitQuimica [cymitquimica.com]

- 11. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. fishersci.com [fishersci.com]

- 13. This compound | TCI Deutschland GmbH [tcichemicals.com]

- 14. CN1785942A - Synthesis method of methyl cycle pentadiene dimer - Google Patents [patents.google.com]

- 15. summit.sfu.ca [summit.sfu.ca]

An In-depth Technical Guide to the Diels-Alder Reaction Mechanism for Methylcyclopentadiene Dimerization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diels-Alder reaction mechanism governing the dimerization of methylcyclopentadiene. The dimerization process, a complex interplay of regio- and stereoselectivity, is critical in various fields, including polymer chemistry and the synthesis of high-energy fuels. This document details the mechanistic pathways, kinetic and thermodynamic controls, and presents quantitative data on product distribution. Furthermore, it provides detailed experimental protocols for the preparation of methylcyclopentadiene monomers and the subsequent dimerization reaction, supplemented by visualizations of the reaction pathways.

Introduction to Methylcyclopentadiene and its Dimerization

Methylcyclopentadiene (MCP) is a cyclic diene that exists as a mixture of three principal isomers: 1-methylcyclopentadiene (1-MeCp), 2-methylcyclopentadiene (2-MeCp), and 5-methylcyclopentadiene (5-MeCp). At room temperature, these monomers readily undergo a [4+2] cycloaddition, or Diels-Alder reaction, with themselves to form a complex mixture of dimeric products, collectively known as dimethyldicyclopentadiene (DMDCPD). This dimerization is a reversible process, with the monomeric form being favored at elevated temperatures. The reaction is of significant industrial and academic interest due to the intricate mixture of regio- and stereoisomers formed, which is highly dependent on the reaction conditions.

The thermal cracking of the commercially available DMDCPD is the standard method to generate the monomeric MCP isomers. These isomers can interconvert via[1][2]-hydride shifts, with the 1-MeCp and 2-MeCp isomers being the predominant forms in the resulting equilibrium mixture.

The Diels-Alder Reaction Mechanism

The dimerization of methylcyclopentadiene proceeds through a concerted pericyclic mechanism. In this reaction, one molecule of MCP acts as the diene and another as the dienophile. The presence of the methyl group on the cyclopentadiene ring introduces asymmetry, leading to the potential for the formation of a multitude of regio- and stereoisomers.

Regioselectivity: The relative orientation of the methyl groups on the diene and dienophile components in the transition state determines the regiochemistry of the resulting dimer. Four primary regioisomeric scaffolds are possible from the reaction of 1-MeCp and 2-MeCp.

Stereoselectivity: The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which states that the dienophile's substituent (in this case, the second MCP molecule) preferentially occupies the endo position in the transition state. This preference is attributed to favorable secondary orbital interactions between the developing pi system of the diene and the substituents on the dienophile. While the endo adducts are kinetically favored, the exo adducts are often more thermodynamically stable due to reduced steric hindrance. For the dimerization of methylcyclopentadiene, the major products observed are predominantly the endo isomers.

The dimerization can be influenced by:

-

Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the fastest-forming products, which are typically the endo isomers. At higher temperatures, the reaction becomes reversible, allowing for equilibration and the potential formation of the more thermodynamically stable exo isomers, although in the case of MCP dimerization, endo products remain dominant across a range of temperatures.[3]

The dimerization of the primary methylcyclopentadiene isomers, 1-MeCp and 2-MeCp, can result in at least nine distinct dimethyldicyclopentadiene (DMDCPD) isomers.[1] The reaction pathways are illustrated below.

Caption: Dimerization pathways of 1- and 2-methylcyclopentadiene.

Quantitative Data on Product Distribution

The relative abundance of the various DMDCPD isomers is highly dependent on the reaction temperature. The following table summarizes the product distribution from the dimerization of a mixture of 1-MeCp and 2-MeCp at different temperatures, as determined by gas chromatography.[1]

| Temperature (°C) | DMDCPD 1 (%) | DMDCPD 2 (%) | DMDCPD 3 (%) | DMDCPD 4 (%) | DMDCPD 5 (%) | DMDCPD 6 (%) | DMDCPD 7 (%) | DMDCPD 8 (%) | DMDCPD 9 (%) |

| 25 | 1.3 | 0.5 | 5.3 | 3.3 | 32.0 | 3.7 | 1.0 | 1.3 | 36.2 |

| 60 | 1.4 | 0.6 | 5.8 | 3.5 | 31.5 | 4.0 | 1.1 | 1.4 | 35.8 |

| 80 | 1.5 | 0.7 | 6.2 | 3.7 | 31.0 | 4.3 | 1.2 | 1.5 | 35.4 |

| 100 | 1.6 | 0.8 | 6.5 | 3.9 | 30.5 | 4.6 | 1.3 | 1.6 | 35.0 |

| 120 | 1.7 | 0.9 | 6.8 | 4.1 | 30.0 | 4.9 | 1.4 | 1.7 | 34.6 |

Kinetic Data

The overall rate of dimerization for methylcyclopentadiene is comparable to that of cyclopentadiene. The reaction follows second-order kinetics.

| Reactant | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| Methylcyclopentadiene | 120 | 1.08 x 10⁻³ | [3] |

| Cyclopentadiene | 120 | 1.13 x 10⁻³ | [3] |

The reactivities of the 1-MeCp and 2-MeCp isomers in the dimerization process are reported to be very similar.[3]

Experimental Protocols

Preparation of Methylcyclopentadiene Monomers by Thermal Cracking of the Dimer

This procedure describes the depolymerization of dimethyldicyclopentadiene to yield the monomeric isomers.

Apparatus:

-

Distillation apparatus including a round-bottom flask, a fractionating column (e.g., Vigreux column), a condenser, and a receiving flask.

-

Heating mantle.

-

Ice bath.

Procedure:

-

Set up the distillation apparatus. The receiving flask should be cooled in an ice bath to prevent the immediate redimerization of the collected monomer.

-

Place the commercial methylcyclopentadiene dimer into the round-bottom flask.

-

Heat the flask to a temperature of 180-200°C.

-

The dimer will slowly "crack" into the monomer, which will then distill over. The boiling point of the methylcyclopentadiene isomers is around 73°C.

-

Collect the distillate in the cooled receiving flask. The monomer should be used shortly after its preparation as it will begin to dimerize upon standing, even at low temperatures.

Caption: Experimental workflow for monomer preparation.

Dimerization of Methylcyclopentadiene for Kinetic and Product Analysis

This protocol outlines a method for studying the dimerization of methylcyclopentadiene under controlled conditions.

Apparatus:

-

Batch reactor or a sealed pressure vessel.

-

Temperature-controlled bath or oven.

-

Gas chromatograph with a mass spectrometer (GC-MS) for product analysis.

Procedure:

-

Place a known concentration of freshly prepared methylcyclopentadiene monomer in a suitable solvent (e.g., cyclohexane) into the batch reactor.[1][3]

-

Seal the reactor and place it in the temperature-controlled bath set to the desired reaction temperature (e.g., 25, 60, 80, 100, or 120°C).[1]

-

At specific time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction in the aliquot (e.g., by rapid cooling or dilution) to prevent further dimerization before analysis.

-

Analyze the composition of the aliquot using GC-MS to determine the relative concentrations of the remaining monomers and the formed dimer isomers.

-

By plotting the concentration of reactants and products as a function of time, the reaction kinetics can be determined.

Conclusion

The Diels-Alder dimerization of methylcyclopentadiene is a multifaceted reaction that serves as an excellent model for studying the principles of pericyclic reactions, including regioselectivity and stereoselectivity under kinetic and thermodynamic control. The formation of a complex mixture of at least nine dimethyldicyclopentadiene isomers highlights the intricate nature of this process. A thorough understanding of the reaction mechanism and the factors influencing product distribution is essential for applications requiring specific isomeric compositions. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of organic synthesis, polymer science, and materials development to further explore and utilize this fascinating chemical transformation.

References

spectroscopic data (NMR, IR, MS) of Methylcyclopentadiene dimer

A comprehensive analysis of the spectroscopic properties of the methylcyclopentadiene dimer is crucial for its identification, characterization, and application in various research and development sectors. This technical guide provides an in-depth overview of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. Detailed experimental protocols and a visual workflow of the spectroscopic analysis are also included to assist researchers, scientists, and drug development professionals.

Spectroscopic Data of this compound

The spectroscopic data presented below has been aggregated from various sources to provide a comprehensive overview of the characteristics of the this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the this compound, which exists as a mixture of isomers, the NMR spectra can be complex. The data below represents typical chemical shifts observed for the major isomers.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~5.84 | m | Olefinic protons |

| ~3.42 | m | Bridgehead protons |

| ~2.88 - 2.97 | m | Methylene protons |

| ~2.04 - 2.09 | m | Methyl protons |

| ~1.55 - 1.82 | m | Methylene bridge protons |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~127.2 - 146.8 | Olefinic carbons |

| ~52.8 - 58.4 | Bridgehead carbons |

| ~41.4 - 44.9 | Methylene carbons |

| ~15.2 - 17.3 | Methyl carbons |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the this compound is characterized by absorptions corresponding to its alkene and alkane functionalities. The gas-phase IR spectrum is available through the NIST WebBook[1].

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H stretch (alkene) |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1375 | Medium | C-H bend (alkane) |

| ~660 - 750 | Strong | =C-H bend (alkene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The this compound has a molecular weight of approximately 160.26 g/mol . The mass spectrum is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Key Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | Molecular Ion [M]⁺ |

| 95 | Strong | [M - C₅H₅]⁺ (Loss of cyclopentadienyl radical) |

| 91 | Strong | Tropylium ion [C₇H₇]⁺ |

| 80 | Base Peak | [C₆H₈]⁺ (Methylcyclopentadiene monomer) |

| 66 | Strong | [C₅H₆]⁺ (Cyclopentadiene) |

| 65 | Moderate | [C₅H₅]⁺ |

Experimental Protocols

Detailed methodologies are essential for the replication of scientific data. The following are representative experimental protocols for the spectroscopic analysis of the this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : A solution of the this compound is prepared by dissolving approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A common internal standard, tetramethylsilane (TMS), is added for chemical shift referencing.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : A standard pulse-acquire sequence is used. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16-64) are averaged to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is employed to obtain singlets for each unique carbon atom. A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

Data Processing : The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol

-

Sample Preparation : For liquid samples like the this compound, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared using a suitable solvent (e.g., carbon tetrachloride, CCl₄) and placed in a liquid sample cell.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Acquisition : A background spectrum of the salt plates (or the solvent) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Data Processing : The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction and Separation : The this compound is introduced into a Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-PONA)[2]. The GC oven temperature is programmed to separate the isomers of the dimer. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C)[2].

-

Ionization : As the separated components elute from the GC column, they enter the ion source of the Mass Spectrometer (MS). Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

Mass Analysis : The resulting positively charged molecular ions and fragment ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection : The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of the this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methylcyclopentadiene Dimer in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylcyclopentadiene dimer (MCPD), a cyclic hydrocarbon, is a valuable intermediate in the synthesis of specialty polymers, resins, and organometallic compounds. Its utility in research and development, particularly in drug development as a component of novel molecular scaffolds, necessitates a thorough understanding of its solubility and stability characteristics. This technical guide provides a comprehensive overview of the solubility of MCPD in various organic solvents and details its stability profile, with a focus on thermal and oxidative degradation pathways. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the safe and effective handling, storage, and application of this versatile compound.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic hydrocarbon odor.[1] It is a flammable liquid and is insoluble in water.[1][2][3][4][5] Key physical properties are summarized in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆ | [5] |

| Molecular Weight | 160.26 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [1][5][7] |

| Melting Point | -51 °C (-59.8 °F) | [1][5][7] |

| Density | 0.941 g/mL at 25 °C | [1][7][8] |

| Flash Point | 26 °C (80 °F) | [5][7] |

| Vapor Pressure | ~7.5 mmHg at 47.8 °C | [8] |

| Water Solubility | Insoluble | [1][2][3][4][5] |

Solubility in Organic Solvents

Qualitative Solubility Data

Based on available information, this compound is generally soluble in non-polar and moderately polar organic solvents. A summary of its qualitative solubility is presented in Table 2.

Table 2: Qualitative Solubility of this compound and Dicyclopentadiene in Organic Solvents

| Solvent Class | Solvent | This compound Solubility | Dicyclopentadiene Solubility | Reference(s) |

| Alcohols | Ethanol | Soluble | Very Soluble | [5],[9] |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble | Readily Soluble | [5],[9] |

| Ethers | Diethyl Ether | Soluble | Very Soluble | [5],[9] |

| Ketones | Acetone | Not specified | Readily Soluble | [9] |

| Chlorinated Solvents | Dichloromethane | Not specified | Readily Soluble | [9] |

| Alkanes | n-Hexane | Not specified | Readily Soluble | [9] |

| Esters | Ethyl Acetate | Not specified | Readily Soluble | [9] |

Experimental Protocol for Quantitative Solubility Determination

A gravimetric method can be employed to determine the quantitative solubility of this compound in various organic solvents. This protocol is adapted from standard methods for determining the solubility of liquids in organic solvents.

Objective: To determine the mass of this compound that dissolves in a given volume of a specific organic solvent at a controlled temperature.

Materials:

-

This compound (stabilized)

-

Selected organic solvents (e.g., hexane, toluene, ethanol, acetone, tetrahydrofuran)

-

Analytical balance (± 0.1 mg)

-

Temperature-controlled shaker or water bath

-

Glass vials with PTFE-lined screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Gas chromatograph with a flame ionization detector (GC-FID) or a calibrated analytical column for HPLC-UV.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired organic solvent.

-

Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection for the persistence of a separate dimer phase at the bottom of the vial confirms that a saturated solution has been achieved.

-

-

Sample Collection and Analysis:

-

Allow the vials to stand undisturbed at the controlled temperature for at least 2 hours to allow any undissolved dimer to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter into a pre-weighed volumetric flask.

-

Record the exact volume of the filtered solution.

-

Determine the mass of the solution in the volumetric flask.

-

Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

-

Analyze the saturated solution and the calibration standards using a suitable analytical method such as GC-FID or HPLC-UV to determine the concentration of the dimer.

-

-

Calculation of Solubility:

-

From the concentration determined by the analytical method, calculate the mass of the dimer in the collected volume of the saturated solution.

-

Express the solubility in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Safety Precautions:

-

This compound is flammable and can form explosive peroxides. Handle in a well-ventilated fume hood away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Stability of this compound

The stability of this compound is influenced by several factors, primarily temperature and exposure to atmospheric oxygen. Understanding these factors is critical for its safe storage and handling.

Thermal Stability and Dimerization

The formation of this compound from its monomer is a reversible Diels-Alder reaction. At elevated temperatures, the dimer can undergo a retro-Diels-Alder reaction to revert to the monomeric form. This equilibrium is temperature-dependent, with the dimerization being favored at lower temperatures and the monomer formation favored at higher temperatures.[10] The dimerization of methylcyclopentadiene isomers occurs at rates comparable to that of cyclopentadiene.[10]

Figure 1: Reversible Diels-Alder reaction of methylcyclopentadiene.

Oxidative Stability and Peroxide Formation

This compound is susceptible to autoxidation upon exposure to air, leading to the formation of potentially explosive peroxides.[1][4][7] This process is a free-radical chain reaction initiated by the interaction of the diene with atmospheric oxygen, often accelerated by light and heat.[11] The presence of allylic hydrogens in the dimer structure makes it particularly prone to hydrogen abstraction and subsequent radical formation.

The general mechanism for the autoxidation of a diene involves three stages: initiation, propagation, and termination.

Figure 2: General mechanism of autoxidation of this compound.

Experimental Protocol for Stability Assessment (Peroxide Value Determination)

The stability of this compound can be assessed by monitoring the formation of peroxides over time under specific storage conditions. The peroxide value can be determined using a standard iodometric titration method.

Objective: To quantify the peroxide content in a sample of this compound as a measure of its oxidative degradation.

Materials:

-

This compound sample

-

Acetic acid-chloroform or acetic acid-isooctane solvent mixture

-

Saturated potassium iodide (KI) solution (freshly prepared)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (0.1 N or 0.01 N)

-

Starch indicator solution (1%)

-

Deionized water

-

Erlenmeyer flasks with stoppers

-

Burette

-

Pipettes

Procedure:

-

Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample (e.g., 1-5 g) into an Erlenmeyer flask.

-

Add a sufficient volume of the acetic acid-solvent mixture (e.g., 30 mL) to dissolve the sample completely. Swirl gently to mix.

-

-

Reaction with Potassium Iodide:

-

Add a small volume (e.g., 0.5 mL) of the saturated KI solution to the flask.

-

Stopper the flask, swirl, and let it stand in the dark for a precise amount of time (e.g., 1 minute) to allow the peroxides to react with the iodide, liberating iodine.

-

-

Titration:

-

Add a known volume of deionized water (e.g., 30 mL) to the flask.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow iodine color almost disappears.

-

Add a few drops of the starch indicator solution. The solution will turn a dark blue-black color.

-

Continue the titration with the sodium thiosulfate solution, dropwise, with constant swirling, until the blue color is completely discharged.

-

Record the volume of sodium thiosulfate solution used.

-

-

Blank Determination:

-

Perform a blank titration using the same procedure but without the this compound sample.

-

-

Calculation of Peroxide Value:

-

The peroxide value (PV) is calculated in milliequivalents of active oxygen per kilogram of sample (meq/kg) using the following formula: PV (meq/kg) = [(S - B) × N × 1000] / W Where:

-

S = volume of Na₂S₂O₃ solution used for the sample (mL)

-

B = volume of Na₂S₂O₃ solution used for the blank (mL)

-

N = normality of the Na₂S₂O₃ solution

-

W = weight of the sample (g)

-

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Chloroform is a suspected carcinogen; handle with appropriate care and dispose of waste properly.

-

Wear appropriate PPE.

Recommended Storage and Handling

To maintain the quality and safety of this compound, the following storage and handling procedures are recommended:

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[3] Keep containers tightly closed and under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to oxygen.[3] Protect from direct sunlight.

-

Handling: Use in a well-ventilated fume hood. Ground all equipment to prevent static discharge. Avoid contact with skin and eyes. Use non-sparking tools.

-

Inhibitors: Commercial preparations of this compound are often stabilized with an inhibitor, such as 4-tert-butylcatechol, to prevent premature polymerization and oxidation. The effectiveness of the inhibitor should be monitored over time, especially for long-term storage.

Conclusion

This compound is a reactive and versatile chemical intermediate with good solubility in a variety of organic solvents. Its primary stability concerns are thermal decomposition back to its monomer at elevated temperatures and oxidative degradation to form peroxides upon exposure to air. By understanding these properties and adhering to the recommended experimental protocols and handling procedures outlined in this guide, researchers, scientists, and drug development professionals can safely and effectively utilize this compound in their applications. The lack of extensive quantitative solubility and stability data in the public domain highlights an area for future research that would be of significant value to the scientific community.

References

- 1. This compound | C12H16 | CID 3033878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. This compound CAS#: 26472-00-4 [m.chemicalbook.com]

- 5. This compound, 90%, stabilized 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. This compound, 90%, stabilized 2.5 kg | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.de]

- 7. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. This compound 93 26472-00-4 [sigmaaldrich.com]

- 9. Dicyclopentadiene | C10H12 | CID 6492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. vurup.sk [vurup.sk]

- 11. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical health and safety considerations for the handling of Methylcyclopentadiene dimer (MCPD). Intended for professionals in research and development, this document outlines the toxicological profile, proper handling procedures, and emergency protocols necessary for the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a hydrocarbon-like odor.[1][2] It is a flammable liquid and is insoluble in water.[1][2] Understanding its physical and chemical properties is foundational to its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆ | [3] |

| Molecular Weight | 160.26 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [2][5] |

| Odor | Odorless to mild aromatic/hydrocarbon-like | [2][5] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [5] |

| Melting Point | -51 °C (-59.8 °F) | [5] |

| Flash Point | 26 °C (78.8 °F) | [6] |

| Density | 0.941 g/cm³ | [4] |

| Vapor Pressure | 14.2 mmHg | [7] |

| Solubility in Water | Insoluble | [1][2] |

| Autoignition Temperature | Not available | [6] |

| Lower Explosive Limit | 1.0% | [6] |

| Upper Explosive Limit | 10.0% | [6] |

Toxicological Profile and Hazard Identification

This compound is classified as a hazardous chemical, posing several risks upon exposure.[3][5] It is a flammable liquid and vapor.[3] Acute health effects include irritation to the skin, eyes, and respiratory tract.[8] Ingestion can be fatal as it may enter the airways, and inhalation is also harmful.[3] Chronic exposure may lead to damage to the liver, kidneys, and lungs.[8] Furthermore, MCPD is suspected of causing genetic defects and cancer.[3]

Summary of Toxicological Data

| Endpoint | Result | Species | Source |

| Acute Oral Toxicity (LD50) | 7.7 g/kg | Mice | [8] |

| Acute Dermal Toxicity (LD50) | 3160 mg/kg | Rabbit | [9] |

| Acute Inhalation Toxicity (LC50) | > 3.24 mg/L (4 h) | Rat | [9] |

| Skin Irritation | Causes skin irritation | Not specified | [3] |

| Eye Irritation | Causes serious eye irritation | Not specified | [3] |

| Germ Cell Mutagenicity | May cause genetic defects | Not specified | [3] |

| Carcinogenicity | May cause cancer | Not specified | [3] |

| Aspiration Hazard | Category 1 | Not specified | [3] |

Experimental Protocols for Hazard Assessment

The toxicological data presented are typically determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines provide a framework for the consistent and reliable assessment of chemical hazards.

Acute Dermal Toxicity (Based on OECD Guideline 402)

This test is designed to assess the adverse effects of a single dermal exposure to a substance.[10]

Methodology:

-

Animal Selection: Healthy, young adult rats or rabbits are typically used.[10]

-

Preparation: The day before the test, the fur on the dorsal area of the animal is clipped.[11]

-

Application: The test substance is applied uniformly to a small area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing.[10][12] The duration of exposure is typically 24 hours.[10]

-

Observation: Animals are observed for mortality, signs of toxicity, and body weight changes for at least 14 days.[12]

-

Necropsy: A gross necropsy of all animals is performed at the end of the observation period.[12]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline describes procedures for assessing the health hazards of short-term inhalation exposure to a chemical.[6][7]

Methodology:

-

Animal Selection: Healthy young adult rodents, typically rats, are used.[7]

-

Exposure: Animals are exposed to the test substance as a vapor, aerosol, or gas in a dynamic inhalation exposure system for a defined period, usually 4 hours.[7][13]

-

Concentrations: A limit test at a single concentration or a series of at least three concentrations are used.[7]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7][13]

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.[7]

Skin Irritation/Corrosion (Based on OECD Guideline 404)

This test evaluates the potential of a substance to cause localized skin irritation or corrosion.[9][14]

Methodology:

-

Animal Selection: The albino rabbit is the preferred species.[15]

-

Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of shaved skin and covered with a gauze patch for a 4-hour exposure period.[15][16]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and observations may continue for up to 14 days to assess reversibility.[15][16]

-

Scoring: The severity of skin reactions is graded according to a standardized scoring system.[16]

Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test is used to assess the potential of a substance to cause irritation or corrosion to the eyes.[4][17]

Methodology:

-

Animal Selection: Healthy, young albino rabbits are used.[18]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[18] The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, and conjunctival redness and chemosis.[18] The observation period can be extended to 21 days to evaluate the reversibility of effects.[17]

-

Scoring: Ocular lesions are scored using a standardized system.[17]

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted to determine the appropriate PPE.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that conforms to EN166 or NIOSH standards.[6][15]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[6][15] Heavy rubber gloves are recommended.[8]

-

Respiratory Protection: In poorly ventilated areas or when exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6][9] A self-contained breathing apparatus should be used in emergency situations.[8]

Engineering Controls

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[18] Facilities should be equipped with an eyewash station and a safety shower.[6]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9] Use spark-proof tools and explosion-proof equipment.[6] Ground and bond containers when transferring material.[6]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][18]

-

Store away from incompatible materials such as strong oxidizing agents and acids.[5][6]

-

Store in a designated flammables area.[9]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Remove the victim to fresh air.[8] If not breathing, give artificial respiration.[8] If breathing is difficult, give oxygen.[8] Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[8] Seek medical aid if irritation develops or persists.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Get medical aid.[6]

-

Ingestion: Do NOT induce vomiting.[9] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Call a physician or poison control center immediately.[9]

Spills and Leaks

-

Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[6][18]

-

Large Spills: Evacuate the area.[8] Eliminate all ignition sources.[4] Use a vapor-suppressing foam to reduce vapors.[6] Dike the spill to prevent it from entering waterways.[4]

-

General: Ensure adequate ventilation.[15] Wear appropriate PPE during cleanup.[15]

Potential Toxicological Pathways

While the specific molecular pathways of this compound toxicity are not well-documented, exposure to hydrocarbon solvents can lead to a range of adverse effects. The primary routes of exposure are inhalation, dermal contact, and ingestion, each with the potential to cause local and systemic toxicity. The lipophilic nature of such compounds allows them to readily cross cell membranes, potentially leading to cellular dysfunction.

Conclusion

This compound is a valuable chemical intermediate that requires careful and informed handling. A thorough understanding of its physical, chemical, and toxicological properties, coupled with strict adherence to safety protocols, is essential for mitigating the risks associated with its use. This guide provides a framework for establishing safe laboratory practices, and it is imperative that all personnel handling this substance are adequately trained and equipped to do so safely. Always consult the most current Safety Data Sheet (SDS) before working with this or any other chemical.

References

- 1. This compound | C12H16 | CID 3033878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. oecd.org [oecd.org]

- 6. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 7. eurolab.net [eurolab.net]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 14. nucro-technics.com [nucro-technics.com]

- 15. oecd.org [oecd.org]

- 16. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 17. nucro-technics.com [nucro-technics.com]

- 18. oecd.org [oecd.org]

The Genesis of a Dimer: A Technical Guide to the Historical Development and Discovery of Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadiene dimer, a molecule of significant industrial and academic interest, emerged from mid-20th century investigations into the thermal behavior and polymerization tendencies of cyclopentadiene derivatives. While the precise date of its initial synthesis remains obscured in early chemical literature, its discovery was a natural consequence of the burgeoning field of polymer chemistry and the study of Diels-Alder reactions. This technical guide provides an in-depth exploration of the historical development, synthesis, and characterization of this compound, tailored for professionals in chemical research and development.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the foundational work on the Diels-Alder reaction, a Nobel Prize-winning cycloaddition reaction first described by Otto Diels and Kurt Alder in 1928. The propensity of cyclopentadiene to readily dimerize at room temperature was a well-known phenomenon. Consequently, as substituted cyclopentadienes such as methylcyclopentadiene became subjects of study, their dimerization was an anticipated and observed behavior.

Initial studies in the mid-20th century focused on the thermal cracking of coal tar and petroleum fractions, which yielded a mixture of cyclopentadiene and its methylated analogs. The subsequent dimerization of methylcyclopentadiene was primarily a method for its separation and storage, as the dimer is more stable and less volatile than the monomer. The true value of the dimer was later realized as a convenient precursor to the monomer for use in the synthesis of various organometallic compounds, resins, and high-energy fuels.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is crucial for its handling, storage, and application. The following table summarizes key quantitative data for the dimer.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [1] |

| Molecular Weight | 160.26 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 200 °C (392 °F) at 760 mmHg | [1] |

| Melting Point | -51 °C (-59.8 °F) | [1] |

| Density | 0.941 g/mL at 25 °C | [1] |

| Vapor Pressure | ~7.5 mmHg at 47.8 °C | [2] |

| Flash Point | 26.7 °C (80 °F) | [1] |

| Refractive Index | n20/D 1.498 | [2] |

| Solubility | Insoluble in water | [1] |

The Dimerization Reaction: A Diels-Alder Cycloaddition

The formation of this compound from its monomer is a classic example of a [4+2] Diels-Alder cycloaddition reaction. Methylcyclopentadiene exists as a mixture of isomers (primarily 1-methyl- and 2-methylcyclopentadiene) which readily interconvert. These isomers act as both the diene and the dienophile in the dimerization process.

The reaction typically proceeds under thermal conditions and is known to favor the formation of the endo isomer as the kinetic product, due to secondary orbital interactions in the transition state. However, upon prolonged heating, isomerization to the more thermodynamically stable exo isomer can occur. The presence of the methyl group introduces further isomeric complexity to the resulting dimer.

Figure 1: Reaction pathway for the Diels-Alder dimerization of methylcyclopentadiene.

Experimental Protocols

The synthesis of this compound involves two primary stages: the thermal cracking of the commercially available dimer to obtain the monomer, followed by the controlled dimerization of the monomer.

Thermal Cracking of this compound to Monomer

This procedure must be performed in a well-ventilated fume hood due to the volatile and flammable nature of the monomer.

Materials:

-

This compound

-

Distillation apparatus (e.g., 100 mL round-bottomed flask, distillation head, condenser, receiving flask)

-

Heating mantle or sand bath

-

Ice bath

-

Dry ice/acetone bath (optional for long-term storage)

Procedure:

-

Assemble the distillation apparatus. The receiving flask should be placed in an ice bath to effectively condense the volatile monomer.

-

Place 50 mL of commercial this compound into the round-bottomed flask.

-

Heat the flask to 240-250 °C using a heating mantle or sand bath under atmospheric pressure.[3]

-

The methylcyclopentadiene monomer will distill from the dimer. Collect the distillate in the cooled receiving flask.

-

For higher purity, the collected monomer can be redistilled at a lower temperature (around 140 °C).[3]

-

The freshly cracked monomer, which is a mixture of primarily 1- and 2-methylcyclopentadiene, should be used promptly (within a few hours) or stored at -20 °C to prevent significant re-dimerization.[3]

Thermal Dimerization of Methylcyclopentadiene Monomer

This procedure should be conducted with appropriate safety precautions for reactions under pressure.

Materials:

-

Freshly cracked methylcyclopentadiene monomer

-

Cyclohexane (solvent)

-

Pressure-rated stainless steel vessel

-

Thermostatically controlled heating system

Procedure:

-

In a pressure-rated stainless steel vessel, prepare a solution of the freshly cracked methylcyclopentadiene monomer in cyclohexane. A typical concentration would be a 10% solution of the monomer.[4]

-

Seal the vessel securely.

-

Heat the vessel to the desired dimerization temperature. The reaction can be carried out at various temperatures, for example, between 25 °C and 120 °C, to study the kinetics and isomer distribution.[4]

-

Maintain the temperature for a set period. The reaction time will influence the extent of dimerization.

-

After the reaction period, cool the vessel to room temperature before carefully opening it in a fume hood.

-

The resulting solution contains the this compound dissolved in cyclohexane. The solvent can be removed under reduced pressure to yield the crude dimer.

Purification and Characterization

Purification:

-

The crude dimer can be purified by vacuum distillation.

Characterization:

-

The structure and isomeric composition of the this compound are typically confirmed using spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify the different isomers present and determine their relative abundance.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR, along with 2D techniques such as COSY, HSQC, and HMBC, are powerful tools for the complete structural elucidation of the endo and exo isomers.[5][6]

Figure 2: General experimental workflow for the synthesis and purification of this compound.

Logical Relationships in Characterization

The structural elucidation of the various isomers of this compound relies on a logical progression of spectroscopic analysis.

Figure 3: Logical relationships in the characterization of this compound isomers.

Conclusion

The journey from the initial, somewhat serendipitous, formation of this compound to its current status as a valuable chemical intermediate showcases a classic trajectory of chemical discovery and application. A thorough understanding of its historical context, physical properties, reaction mechanisms, and the detailed protocols for its synthesis and characterization is essential for its effective utilization in research and industry. This guide provides a foundational resource for scientists and professionals working with this versatile compound.

References

- 1. This compound | C12H16 | CID 3033878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 甲基环戊二烯二聚体 93% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Regioselective Dimerization of Methylcyclopentadiene inside Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vurup.sk [vurup.sk]

- 5. summit.sfu.ca [summit.sfu.ca]

- 6. summit.sfu.ca [summit.sfu.ca]

An In-depth Technical Guide to the Isomers of Methylcyclopentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylcyclopentadiene (MCPD) encompasses three structural isomers: 1-methylcyclopentadiene, 2-methylcyclopentadiene, and 5-methylcyclopentadiene. These cyclic dienes are of significant interest in organic synthesis and organometallic chemistry, serving as precursors to the methylcyclopentadienyl (Cp') ligand. The Cp' ligand, when incorporated into metal complexes, often enhances solubility and provides a valuable spectroscopic probe for structural elucidation. This technical guide provides a comprehensive comparison of the MCPD isomers, detailing their physical and spectroscopic properties, thermodynamic stability, and experimental protocols for their synthesis and separation.

Isomer Structures and Identification

The three isomers of methylcyclopentadiene are distinct in the placement of the methyl group on the cyclopentadiene ring, leading to differences in their properties and reactivity.

-

1-Methyl-1,3-cyclopentadiene: The methyl group is substituted on a doubly bonded carbon atom.

-

2-Methyl-1,3-cyclopentadiene: The methyl group is also substituted on a doubly bonded carbon atom, adjacent to the sp3-hybridized carbon.

-

5-Methyl-1,3-cyclopentadiene: The methyl group is substituted on the sp3-hybridized carbon atom.

These isomers are known to interconvert, particularly at elevated temperatures, and typically exist as a mixture.[1] The equilibrium composition of the mixture has been reported to be approximately 1:45:54 for 5-MCPD:1-MCPD:2-MCPD.

Comparative Physicochemical Properties

The physical properties of the methylcyclopentadiene isomers are summarized in the table below. It is important to note that commercially available methylcyclopentadiene is often a mixture of these isomers and may also contain cyclopentadiene as an impurity.[2] Furthermore, methylcyclopentadiene readily undergoes a Diels-Alder dimerization reaction to form dimethyldicyclopentadiene.[3]

| Property | 1-Methylcyclopentadiene | 2-Methylcyclopentadiene | 5-Methylcyclopentadiene |

| CAS Number | 96-39-9[2] | 3727-31-9[2] | 96-38-8[4] |

| Molecular Formula | C₆H₈[2] | C₆H₈[2] | C₆H₈[4] |

| Molecular Weight | 80.13 g/mol [2] | 80.13 g/mol [2] | 80.13 g/mol [4] |

| Boiling Point | 73.5-74 °C at 749 Torr | 70 °C[5] | 75 °C[5] |

| Density | 0.8053 g/cm³ | Not readily available | 0.84 g/cm³ |

Spectroscopic Characterization (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the identification and quantification of methylcyclopentadiene isomers in a mixture. The chemical shifts and coupling constants are sensitive to the position of the methyl group and the double bonds.

1-Methylcyclopentadiene

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 2.09 | d | 1.5 |

| CH₂ | 2.88 | q | ~2 |

| H-2 | 6.15 | sextet | |

| H-4 | 6.27 | dq | J = 5.4, 1.5 |

| H-3 | 6.38-6.45 | m |

| ¹³C NMR | Chemical Shift (ppm) |

| CH₃ | 16.01 |

| CH₂ | 41.44 |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

2-Methylcyclopentadiene

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₃ | 2.04 | q | 2 |

| CH₂ | 2.97 | quintet-like | |

| Olefinic H | 6.00-6.45 | m |

| ¹³C NMR | Chemical Shift (ppm) |

| CH₃ | 15.17 |

| CH₂ | 44.89 |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

| Olefinic C | Not specified |

Experimental Protocols

Synthesis of Methylcyclopentadiene Monomers

A common laboratory method for the preparation of methylcyclopentadiene monomers is the thermal cracking of its dimer, dimethyldicyclopentadiene, via a retro-Diels-Alder reaction.[2]

Protocol: Thermal Cracking of Dimethyldicyclopentadiene

Objective: To produce a mixture of methylcyclopentadiene monomers from their dimer.

Materials:

-

Dimethyldicyclopentadiene

-

Fractional distillation apparatus

-

Heating mantle

-

Collection flask cooled in an ice bath

Procedure:

-

Set up a fractional distillation apparatus with a heating mantle. The collection flask should be cooled in an ice bath to prevent the immediate dimerization of the monomer product.

-

Place the dimethyldicyclopentadiene into the distillation flask.

-

Heat the dimer to its boiling point (approximately 170-200 °C).[6][7]

-

The dimer will undergo a retro-Diels-Alder reaction, and the lower-boiling methylcyclopentadiene monomers (boiling points around 70-75 °C) will distill over.

-

Collect the distilled monomers in the cooled collection flask.

-

The freshly cracked methylcyclopentadiene should be used immediately or stored at low temperatures to minimize dimerization.

Synthesis of Methylcyclopentadiene via Methylation

An alternative synthetic route involves the methylation of cyclopentadiene.[8]

Protocol: Synthesis of Methylcyclopentadiene from Cyclopentadienyl Sodium

Objective: To synthesize methylcyclopentadiene by reacting cyclopentadienyl sodium with a methylating agent.

Materials:

-

Cyclopentadiene (freshly cracked)

-

Sodium metal

-

Diglyme (diethylene glycol dimethyl ether)

-

Methyl chloride

-

Three-neck flask equipped with a stirrer and condenser

-

Nitrogen atmosphere apparatus

Procedure:

-

In a three-neck flask under a nitrogen atmosphere, add sodium metal to diglyme.

-

Heat the mixture to melt and disperse the sodium (e.g., 98-105 °C).

-

Cool the dispersion and slowly add freshly cracked cyclopentadiene. The reaction is exothermic.

-

After the formation of cyclopentadienyl sodium is complete (indicated by the dissolution of sodium), cool the reaction mixture (e.g., to 26 °C).

-

Bubble methyl chloride gas through the solution.

-

The reaction mixture can then be worked up to isolate the methylcyclopentadiene product, typically by distillation.

Separation of Isomers

The separation of the methylcyclopentadiene isomers is challenging due to their close boiling points. Fractional distillation is the primary method employed.

Protocol: Fractional Distillation of Methylcyclopentadiene Isomers

Objective: To separate the individual isomers of methylcyclopentadiene from a mixture.

Materials:

-

Mixture of methylcyclopentadiene isomers

-

Efficient fractional distillation column (e.g., Vigreux or packed column)

-

Heating mantle

-

Distillation head with a thermometer

-

Condenser

-

Collection flasks

Procedure:

-

Assemble the fractional distillation apparatus. It is crucial to use a column with a high number of theoretical plates for effective separation.

-

Place the mixture of methylcyclopentadiene isomers in the distillation flask.

-

Heat the mixture slowly and evenly.

-

Carefully monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the desired isomer.

-

The isomers will distill in order of increasing boiling point: 2-methylcyclopentadiene (~70 °C), 1-methylcyclopentadiene (~74 °C), and 5-methylcyclopentadiene (~75 °C). Due to the close boiling points, some fractions may contain mixtures of isomers.

-

Analyze the collected fractions by gas chromatography or NMR spectroscopy to determine their purity.

Logical Relationships and Workflows

The following diagrams illustrate the key relationships and experimental workflows discussed in this guide.

Caption: Interconversion of Methylcyclopentadiene Isomers.

Caption: General Workflow for Synthesis and Separation of MCPD Isomers.

Conclusion

The isomers of methylcyclopentadiene represent a versatile class of compounds with important applications in synthetic chemistry. Understanding their distinct properties, interconversion, and methods of preparation and separation is crucial for their effective utilization. This guide provides a foundational reference for researchers working with these valuable chemical building blocks. Further investigation into the specific reaction kinetics and thermodynamic parameters of isomerization would be a valuable addition to the field.

References

- 1. chem.latech.edu [chem.latech.edu]

- 2. Methylcyclopentadiene - Wikipedia [en.wikipedia.org]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. 5-Methylcyclopentadiene | C6H8 | CID 25512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. CN103641676A - Method for preparing methyl cyclopentadiene - Google Patents [patents.google.com]

- 8. US4547603A - Methylcyclopentadiene synthesis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Industrial Sources of Methylcyclopentadiene Dimer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary industrial sources of Methylcyclopentadiene dimer (MCPD). MCPD is a valuable chemical intermediate with applications in the synthesis of high-performance materials, fuel additives, and specialty chemicals. Understanding its industrial origins is crucial for researchers and professionals involved in chemical synthesis and process development. This document details the major production pathways, presents quantitative data on yields and purities, outlines experimental protocols for its synthesis and analysis, and provides visualizations of the core processes.

Primary Industrial Sources of this compound

This compound is primarily sourced from two main industrial routes: as a byproduct of steam cracking operations and through dedicated synthetic processes.

Byproduct of Steam Cracking

The most significant industrial source of MCPD is the C5 fraction produced during the steam cracking of hydrocarbons such as naphtha and gas oil to produce ethylene and propylene.[1][2][3][4] This C5 stream is a complex mixture of hydrocarbons, primarily containing isoprene, piperylene, cyclopentadiene (CPD), and methylcyclopentadiene (MCP).[1][3]

In this process, the methylcyclopentadiene monomer readily undergoes a Diels-Alder dimerization reaction to form the more stable this compound.[1][2] The separation and purification of MCPD from the C5 stream is a critical step in its industrial production. This is typically achieved through a series of distillation and dimerization steps.[1]

The process generally involves the following stages:

-

Dimerization: The raw C5 fraction is first heated in a "dimerizer" or "soaker" to convert the monomeric methylcyclopentadiene into its dimer.[1][5]

-